Methylphenyl glyoxime

Description

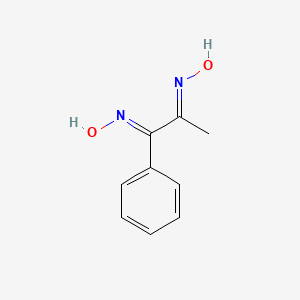

Methylphenyl glyoxime is a vicinal dioxime derivative characterized by the presence of a methyl group and a phenyl group attached to the glyoxime backbone (C=N–OH)₂. Glyoximes are amphoteric ligands capable of forming stable complexes with transition metals due to their dual acidic (-OH) and basic (-C=N) functional groups . This compound’s structure enables planar coordination geometry when complexed with metals like nickel or cobalt, a feature critical for applications in catalysis and supramolecular assemblies . Its synthesis typically involves acid-catalyzed chlorination of glyoxime precursors followed by substitution with methylphenyl-containing amines, as inferred from analogous procedures in .

Such stability is attributed to π-π interactions and electron-withdrawing effects, which may influence redox properties and ligand-to-metal charge transfer in photocatalytic systems .

Properties

CAS No. |

4937-86-4 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

(NE)-N-[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]hydroxylamine |

InChI |

InChI=1S/C9H10N2O2/c1-7(10-12)9(11-13)8-5-3-2-4-6-8/h2-6,12-13H,1H3/b10-7+,11-9- |

InChI Key |

OHOFOAMRUFMQPH-BDFJVSTISA-N |

Isomeric SMILES |

C/C(=N\O)/C(=N/O)/C1=CC=CC=C1 |

Canonical SMILES |

CC(=NO)C(=NO)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylphenyl glyoxime can be synthesized through the reaction of methyl ethyl ketone with ethyl nitrite in the presence of hydrochloric acid . The reaction involves the formation of biacetyl monoxime, which is then converted to this compound by distilling off the alcohol formed in the reaction .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the desired product.

Chemical Reactions Analysis

Route 1: Grignard Reagent and Hydrogenation

-

Acetaldehyde + Grignard Reagent → Methyl acetate

-

Hydrogenation → Methyl propanoate

-

Hydrolysis → Hydroxylamine

-

Reaction with Formaldehyde → Glyoxime

-

Reduction (LiAlH₄) → Dimethylglyoxime

This pathway highlights the importance of intermediate hydroxylamine and formaldehyde in forming glyoxime precursors .

Route 2: Dimethylsulfoxide Oxidation

-

Dimethylsulfoxide + Mercury Oxide → Methylsulfone

-

Reduction (Borohydride) → Methylsulfide

-

Grignard Reaction → Methyl propanoate

-

Hydrolysis + Formaldehyde → Glyoxime

-

Reduction (LiAlH₄) → Dimethylglyoxime

This method underscores the versatility of sulfur-containing precursors in oxime synthesis .

Nickel Detection

Dimethylglyoxime reacts with nickel cations to form a red precipitate (nickel dimethylglyoxime), which is insoluble in alcohol. This reaction is widely used for nickel quantification in analytical chemistry .

Decomposition Behavior

Dimethylglyoxime is unstable and undergoes spontaneous decomposition to methyl formate . Its explosive nature necessitates careful handling .

Reactions with Carbonyls

Glyoxal (OHC-CHO) reacts with HO₂ radicals to form α-hydroxyperoxy radicals, which decompose into OH radicals , CO , and formic acid . This pathway is relevant to atmospheric chemistry and carbonyl reactivity .

Comparison of Glyoxime Derivatives

Oxime Formation

Oximes generally form via nucleophilic attack of hydroxylamine (-NH₂OH) on carbonyl groups (R₂C=O → R₂C=N-OH). This mechanism is critical in synthesizing dimethylglyoxime from glyoxime precursors .

Kinetic Trapping and Stability

Methylglyoxal (MG) reacts rapidly with thiols (e.g., glutathione) to form hemithioacetal intermediates , which can rearrange into stable imidazolone or MICA crosslinks. This highlights the dynamic interplay between reversible and irreversible adducts in biological systems .

Catalytic and Industrial Relevance

Scientific Research Applications

Methylphenyl glyoxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methylphenyl glyoxime involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the conversion of substrates into desired products . The molecular targets and pathways involved include interactions with metal ions and the stabilization of transition states during catalysis .

Comparison with Similar Compounds

Substituent Effects

- This compound : The phenyl group enhances electronic delocalization and steric hindrance, favoring planar metal complexes with high stability. This property is advantageous in photocatalytic systems where charge separation is critical .

- Dimethylglyoxime: Smaller methyl groups result in higher hydrophilicity and solubility in polar solvents (e.g., ethanol). Its strong affinity for nickel ions makes it a standard reagent in gravimetric analysis .

- Used in pharmaceuticals (e.g., fluvoxamine synthesis) due to bioactivity .

- Methylpropyl glyoxime : Alkyl substituents (methyl and propyl) reduce steric strain compared to aromatic groups, enabling studies on isomerism and magnetic properties in nickel complexes .

Thermal and Solubility Properties

- This compound’s melting point is unreported in the literature, but analogous compounds with aromatic substituents (e.g., bromophenyl glyoxime) exhibit higher decomposition temperatures (≥200°C) compared to alkyl derivatives .

- Dimethylglyoxime’s low water solubility necessitates ethanol-based solutions for analytical applications, whereas this compound likely exhibits moderate solubility in organic solvents like dichloromethane .

Research Findings and Gaps

- Stability Studies : this compound’s metal complexes exhibit exceptional stability (log K ~ 15–18 for Ni²⁺), surpassing dimethylglyoxime (log K ~ 12) due to aromatic stabilization .

- Spectroscopic Data : Theoretical DFT studies predict strong absorption bands in UV-vis spectra (λmax ~ 400–500 nm) for this compound complexes, aligning with experimental observations in cobaloxime systems .

- Safety Data : While dimethylglyoxime’s combustion hazards are well-documented (e.g., toxic fumes), this compound’s safety profile requires further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.